N-[2-(5-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that features an indole moiety, a pyrimidine ring, and a piperidinecarboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
The next step involves the alkylation of the brominated indole with an ethyl halide to introduce the ethyl group. This is followed by the coupling of the resulting intermediate with a pyrimidine derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
- N-[2-(5-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is unique due to the presence of the bromine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its fluoro and chloro analogs .
Properties
Molecular Formula |
C20H22BrN5O |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H22BrN5O/c21-17-4-5-18-15(13-17)6-11-25(18)12-9-22-19(27)16-3-1-10-26(14-16)20-23-7-2-8-24-20/h2,4-8,11,13,16H,1,3,9-10,12,14H2,(H,22,27) |
InChI Key |
HIJPSEYILSIXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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